Ácido hexanodioico, éster con 1,2-etanodiol

Descripción general

Descripción

Synthesis Analysis

Hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester (HABTE) synthesis involves the reaction of 3-thiophene ethanol with adipoyl chloride, leading to a monomer suitable for electrochemical polymerization. This process is supported by the use of tetrabutylammonium tetrafluoroborate in acetonitrile/boron trifluoride ethylether solvent mixture (Camurlu, Çırpan, & Toppare, 2004). Additionally, the solubilities of 1,2-hexanediol in supercritical CO2 highlight the importance of solvent conditions in the extraction and synthesis processes of related esters (Chyliński & Gregorowicz, 1998).

Molecular Structure Analysis

The molecular structure of hexanedioic acid esters involves complex interactions that are critical for their function in various applications, such as in conducting polymers for electrochromic devices. Spectroelectrochemistry analysis reveals the electronic transitions indicative of π–π* transition, polaron, and bipolaron band formation (Camurlu, Çırpan, & Toppare, 2004).

Chemical Reactions and Properties

Hexanedioic acid esters participate in a variety of chemical reactions, highlighting their versatility. The conversion of 5-hydroxymethylfurfural (HMF) to 1,6-hexanediol showcases the potential of using renewable resources for synthesizing valuable polymer precursors (Buntara et al., 2012). Furthermore, the development of new synthesis methods for derivatives of hexanedioic acid esters emphasizes the ongoing innovation in chemical synthesis techniques (Lan-xiang, 2011).

Physical Properties Analysis

The study of physical properties, such as solubility in supercritical CO2, is crucial for understanding the behavior of hexanedioic acid esters under various conditions. This knowledge is essential for optimizing industrial processes involving these compounds (Chyliński & Gregorowicz, 1998).

Chemical Properties Analysis

The chemical properties of hexanedioic acid esters, such as their reactivity and stability, are influenced by their molecular structure and the conditions under which they are synthesized and used. The electrochromic properties of conducting polymers derived from hexanedioic acid esters, for instance, demonstrate the material's potential in applications requiring color change capabilities (Camurlu, Çırpan, & Toppare, 2004).

Aplicaciones Científicas De Investigación

Cultivo Celular

El ácido hexanodioico, éster con 1,2-etanodiol, también conocido como policitrato de (1,2-etanodiol), se ha utilizado en el cultivo celular. Se ha sintetizado y utilizado como aditivo a la polilactida en el proceso de electrohilado. Se encontró que los materiales no eran citotóxicos y que el grado de porosidad era adecuado para la colonización celular .

Ingeniería de Tejidos

Este compuesto muestra potencial para su uso en ingeniería de tejidos. Soporta la proliferación de células y las moldea según se desee. La terapia está diseñada para utilizar células tomadas del paciente y replicadas en un entorno in vitro .

Biomateriales

Los biomateriales que contienen ácido cítrico como unidad de construcción muestran potencial para su uso como sustitutos de los vasos sanguíneos y los tejidos de la piel. El éxito en la comercialización de implantes que contienen una matriz polimérica de poli (1,8-octanodiol citrato) proporciona una base para explorar policitratos basados en otros dioles .

Síntesis de Polímeros

El 1,6-hexanodiol es uno de los bloques de construcción más relevantes originados de la biomasa y se transforma en ácido adípico para la síntesis de polímeros .

Catalizadores

Se ha examinado la oxidación selectiva del 1,6-hexanodiol a ácido adípico sobre catalizadores a base de Au, en fase acuosa, en condiciones libres de base .

Plastificante

El ácido hexanodioico, éster 1,6-bis (2-etilhexil) es vendido por LANXESS para su uso como plastificante en películas de vinilo y otros productos poliméricos .

Recubrimientos

Este compuesto también se utiliza como ingrediente en recubrimientos .

Adhesivos

Se utiliza en la producción de adhesivos y otros productos industriales .

Mecanismo De Acción

Target of Action

Hexanedioic acid, ester with 1,2-ethanediol, also known as glycol adipate polyester polyol, is primarily used in the production of polyurethane polymers . Its primary targets are the isocyanate groups present in the polyurethane prepolymers .

Mode of Action

The compound interacts with its targets through a chemical reaction known as polymerization. In this process, the ester groups in the hexanedioic acid, ester with 1,2-ethanediol react with the isocyanate groups in the polyurethane prepolymers to form urethane linkages . This reaction results in the formation of a polyurethane polymer with enhanced mechanical and thermal properties .

Pharmacokinetics

Its physical properties, such as molecular weight and viscosity, can impact its processability and the properties of the resulting polymers .

Result of Action

The primary result of the action of hexanedioic acid, ester with 1,2-ethanediol is the formation of polyurethane polymers. These polymers have a wide range of applications due to their excellent mechanical and thermal properties. They can be used in the production of flexible and rigid foams, elastomers, adhesives, coatings, and sealants .

Action Environment

The polymerization reaction of hexanedioic acid, ester with 1,2-ethanediol is influenced by several environmental factors. Temperature and humidity can affect the rate of the reaction and the properties of the resulting polymers . Additionally, the presence of catalysts can significantly accelerate the reaction .

Propiedades

IUPAC Name |

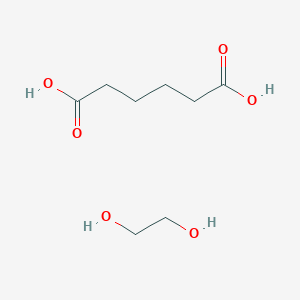

ethane-1,2-diol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBABZIGXEXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37228-87-8, 24938-37-2, 68647-16-5 | |

| Record name | Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37228-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid-ethylene glycol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68647-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80214582 | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64365-96-4, 24938-37-2 | |

| Record name | Ethylene glycol adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64365-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,2-ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)

![Octreotide[reduced]](/img/structure/B12769.png)